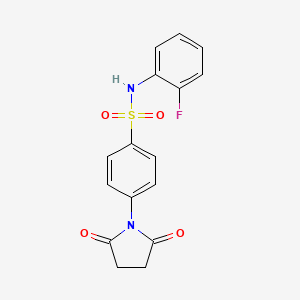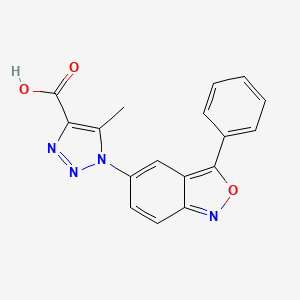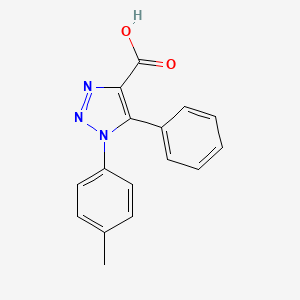
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-fluorophenyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-Dioxopyrrolidin-1-yl)-N-(2-fluorophenyl)benzene-1-sulfonamide, or 4-DFPBS, is a synthetic compound that has been used in a variety of scientific research applications. It is a pyrrolidine-based sulfonamide, which is a type of molecule that contains both nitrogen and sulfur atoms. This compound has several unique characteristics, including a low molecular weight, a high solubility in water, and a low melting point. It is also known for its high stability and low toxicity. In recent years, 4-DFPBS has been used in a variety of applications, including drug discovery, enzyme inhibition, and protein-protein interactions.
Scientific Research Applications
4-DFPBS has been used in a variety of scientific research applications, including drug discovery, enzyme inhibition, and protein-protein interactions. In drug discovery, 4-DFPBS has been used to identify novel drug targets and to study the interactions between drugs and their targets. In enzyme inhibition, 4-DFPBS has been used to study the effects of various inhibitors on enzyme activity. Finally, in protein-protein interactions, 4-DFPBS has been used to study the interactions between proteins and other molecules.
Mechanism of Action
The mechanism of action of 4-DFPBS is not entirely clear, but it is believed to involve the inhibition of certain enzymes. Specifically, 4-DFPBS is believed to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are hormones that play an important role in inflammation. In addition, 4-DFPBS is also thought to inhibit the activity of 5-lipoxygenase (5-LOX), an enzyme involved in the synthesis of leukotrienes, which are also hormones involved in inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-DFPBS are not well understood, but it is believed to have anti-inflammatory and analgesic effects. Specifically, 4-DFPBS is believed to reduce inflammation by inhibiting the activity of COX-2 and 5-LOX, which are involved in the production of prostaglandins and leukotrienes, respectively. In addition, 4-DFPBS is also believed to have analgesic effects, as it has been shown to reduce pain in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 4-DFPBS in laboratory experiments include its low molecular weight, high solubility in water, and low melting point, which make it easy to use in a variety of experiments. In addition, 4-DFPBS is also known for its high stability and low toxicity, which makes it safe to use in laboratory experiments. However, 4-DFPBS is not suitable for use in all experiments, as it has limited solubility in organic solvents and can be difficult to purify.
Future Directions
There are several potential future directions for research involving 4-DFPBS. One potential direction is to further investigate its mechanism of action, as the exact mechanism by which it inhibits the activity of COX-2 and 5-LOX is still not fully understood. In addition, further research could also be done to investigate the biochemical and physiological effects of 4-DFPBS, as well as its potential therapeutic applications. Finally, further research could also be done to investigate the solubility of 4-DFPBS in organic solvents and to develop methods for purifying it.
Synthesis Methods
4-DFPBS can be synthesized using a variety of methods. The most common method involves the reaction of 2-fluorophenylacetic acid with pyrrolidine in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces the desired product, 4-DFPBS, as well as a byproduct, 2-fluorophenol. The reaction is usually carried out at a temperature of around 80-90°C, and can be completed in a few hours.
properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-fluorophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O4S/c17-13-3-1-2-4-14(13)18-24(22,23)12-7-5-11(6-8-12)19-15(20)9-10-16(19)21/h1-8,18H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYNPFLMBQEANK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-fluorophenyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B6422841.png)
![2-{[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B6422849.png)

![2-{[3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B6422883.png)
![8-(chloromethyl)-2H,6H-[1,3]oxathiolo[5,4-g]chromene-2,6-dione](/img/structure/B6422885.png)
![4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one dihydrochloride](/img/structure/B6422888.png)
![methyl 1-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonyl]piperidine-4-carboxylate](/img/structure/B6422893.png)
![4-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzamide](/img/structure/B6422914.png)
![2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6422927.png)
![ethyl 4-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzoate](/img/structure/B6422934.png)
![2-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-1H-1,3-benzodiazole](/img/structure/B6422941.png)
![methyl 4-[(7H-purin-6-ylsulfanyl)methyl]benzoate](/img/structure/B6422948.png)